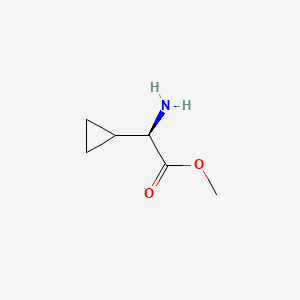

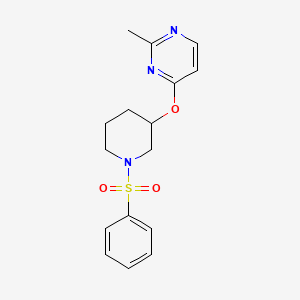

![molecular formula C9H14O3 B2785145 (3As,6aS)-6a-methoxy-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-carbaldehyde CAS No. 863127-04-2](/img/structure/B2785145.png)

(3As,6aS)-6a-methoxy-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(3As,6aS)-6a-methoxy-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-carbaldehyde” is a chemical compound . The molecule contains a total of 21 bonds, including 11 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 2 five-membered rings, 1 eight-membered ring, 1 aldehyde (aliphatic), and 1 ether (aliphatic) .

科学的研究の応用

Synthetic Applications and Chemical Properties

Divergent Synthesis : The compound has been utilized as an intermediate in the synthesis of chiral resolving agents. An efficient method was developed for synthesizing hydrocyclopenta[1,2-b]furan with various side chains at the 3a-position. This approach enabled the creation of improved chiral resolving agents for secondary alcohols, highlighting the compound's versatility in organic synthesis (Zhong et al., 2005).

Spectral Assignments and Synthesis : The synthesis and spectral assignments of isomeric dibenzofuran carboxaldehydes, closely related to the structure of the compound , have been investigated. This research underscores the compound's significance in facilitating the synthesis of novel compounds and providing insights into their structural elucidation (Yempala & Cassels, 2017).

Green Chemistry Applications : Furan-2-carbaldehydes, akin to the mentioned compound, have been used as green C1 building blocks in the synthesis of bioactive quinazolin-4(3H)-ones through ligand-free photocatalytic C–C bond cleavage. This application highlights the role of furan derivatives in the development of environmentally friendly synthetic methods (Yu et al., 2018).

Catalytic Applications : Research has shown the efficacy of furanic compounds in the catalytic reduction of biomass-derived furanic compounds with hydrogen. This process transforms oxygen-rich compounds into valuable chemicals, demonstrating the compound's potential in sustainable chemical synthesis (Nakagawa et al., 2013).

Chiral Resolution and Absolute Configuration Determination : A study demonstrated the use of a cyclopenta[b]furan derivative for the highly efficient chiral resolution and determination of absolute configuration of 2-alkanols, showcasing the compound's utility in stereochemical analyses (Nemoto et al., 2004).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (3As,6aS)-6a-methoxy-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-carbaldehyde involves the conversion of a cyclopentadiene derivative to the desired compound through a series of reactions.", "Starting Materials": [ "Cyclopentadiene", "Methanol", "Sodium hydroxide", "Chloroform", "Sodium chloride", "Sodium sulfate", "Acetic anhydride", "Pyridine", "Sodium borohydride", "Acetic acid", "Chromium trioxide", "Sulfuric acid", "Sodium bisulfite", "Sodium carbonate", "Methoxyacetaldehyde" ], "Reaction": [ "Cyclopentadiene is reacted with methanol and sodium hydroxide to form the methoxy derivative.", "The methoxy derivative is then reacted with chloroform and sodium hydroxide to form the chloroform derivative.", "The chloroform derivative is then reacted with acetic anhydride and pyridine to form the acetyl derivative.", "The acetyl derivative is then reduced with sodium borohydride to form the alcohol derivative.", "The alcohol derivative is then oxidized with chromium trioxide and sulfuric acid to form the aldehyde derivative.", "The aldehyde derivative is then reacted with sodium bisulfite and sodium carbonate to form the sulfonate derivative.", "The sulfonate derivative is then hydrolyzed with sulfuric acid to form the carboxylic acid derivative.", "The carboxylic acid derivative is then reacted with methoxyacetaldehyde to form the desired compound, (3As,6aS)-6a-methoxy-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-carbaldehyde." ] } | |

CAS番号 |

863127-04-2 |

分子式 |

C9H14O3 |

分子量 |

170.21 g/mol |

IUPAC名 |

6a-methoxy-3,4,5,6-tetrahydro-2H-cyclopenta[b]furan-3a-carbaldehyde |

InChI |

InChI=1S/C9H14O3/c1-11-9-4-2-3-8(9,7-10)5-6-12-9/h7H,2-6H2,1H3 |

InChIキー |

AHWXEPDZYAZSJY-UHFFFAOYSA-N |

SMILES |

COC12CCCC1(CCO2)C=O |

正規SMILES |

COC12CCCC1(CCO2)C=O |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

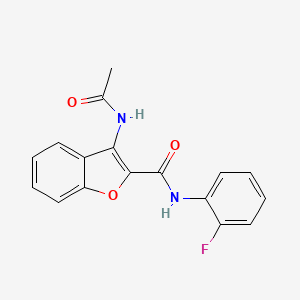

![Ethyl 4-[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-4-oxobutanoate](/img/structure/B2785064.png)

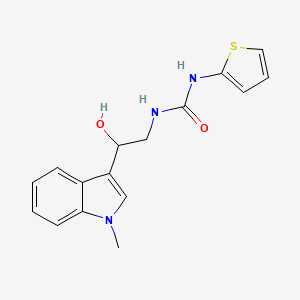

![methyl [8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2785066.png)

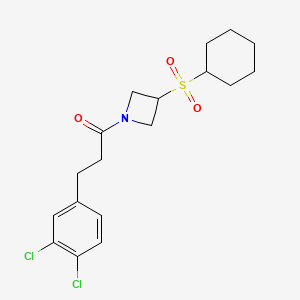

![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2785070.png)

![N-[(3-bromophenyl)methyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide](/img/structure/B2785071.png)

![7-bromo-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-1,3-dione](/img/structure/B2785073.png)

![4-(benzenesulfonyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide](/img/structure/B2785077.png)

![N-{1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-N-methyloxolane-3-carboxamide](/img/structure/B2785078.png)

![[(3-Chlorophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2785082.png)

![N'-(4-chlorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2785084.png)